![molecular formula C23H13ClF2N2O2S B2359322 3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-21-7](/img/no-structure.png)

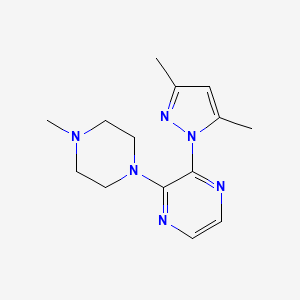

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

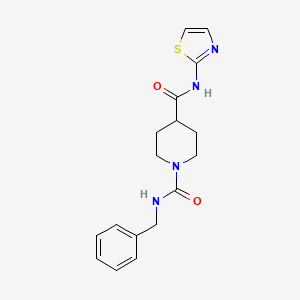

3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H13ClF2N2O2S and its molecular weight is 454.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methodologies for synthesizing various derivatives of thieno[3,2-d]pyrimidines, including the compound of interest, by employing different synthetic routes. The synthesis processes often involve cyclization reactions, nucleophilic substitutions, and the introduction of specific functional groups to achieve targeted molecular structures. These synthetic approaches enable the production of compounds with potential biological activities and allow for the exploration of their chemical properties.

One notable example includes the synthesis of substituted thienopyrimidines, which was achieved by first synthesizing ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates and subsequent cyclization with various aromatic amines. The synthesized compounds were characterized using techniques such as MP, TLC, IR, and NMR spectra to confirm their structures (More et al., 2013).

Biological Activity

The biological activity of thieno[3,2-d]pyrimidine derivatives has been a significant area of interest. These compounds have been evaluated for various biological activities, including larvicidal, antibacterial, urease inhibition, and herbicidal activities. For instance, a study on pyrimidine-linked morpholinophenyl derivatives reported significant larvicidal activity against third instar larvae, indicating the potential use of these compounds in pest control (Gorle et al., 2016).

Another study focused on the synthesis and herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating that specific derivatives exhibited good herbicidal activities against Brassica napus. This suggests the potential agricultural applications of these compounds in controlling weed growth (Huazheng, 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(3-chloro-4-fluorophenyl) and 1-(4-fluorobenzyl) substituents. The synthesis will involve multiple steps including cyclization, alkylation, and halogenation reactions.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Thiophenecarboxylic acid", "Ethyl acetoacetate", "4-Fluorobenzyl bromide", "3-Chloro-4-fluoroaniline", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Cyclization of 2-Aminobenzoic acid and 2-Thiophenecarboxylic acid using ethyl acetoacetate and sodium hydride in N,N-Dimethylformamide to form benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Alkylation of benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 4-Fluorobenzyl bromide using triethylamine in N,N-Dimethylformamide to introduce the 1-(4-fluorobenzyl) substituent.", "Step 3: Halogenation of 1-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with hydrochloric acid and sodium hydroxide in methanol to introduce the 3-(3-chloro-4-fluorophenyl) substituent.", "Step 4: Purification of the compound using column chromatography with chloroform and acetic acid as eluent." ] } | |

Numéro CAS |

902294-21-7 |

Formule moléculaire |

C23H13ClF2N2O2S |

Poids moléculaire |

454.88 |

Nom IUPAC |

3-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H13ClF2N2O2S/c24-17-11-15(9-10-18(17)26)28-22(29)21-20(16-3-1-2-4-19(16)31-21)27(23(28)30)12-13-5-7-14(25)8-6-13/h1-11H,12H2 |

Clé InChI |

UVLMUJIJOBHCTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=C(C=C5)F)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2359258.png)

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)